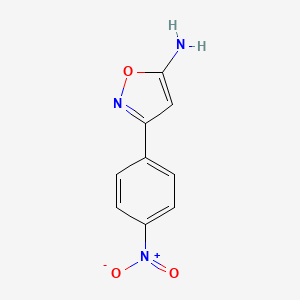

3-(4-Nitro-phenyl)-isoxazol-5-ylamine

説明

The exact mass of the compound 3-(4-Nitrophenyl)isoxazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Nitro-phenyl)-isoxazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitro-phenyl)-isoxazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(4-nitrophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFFBDKIJDJYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368463 | |

| Record name | 3-(4-Nitrophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-48-0 | |

| Record name | 3-(4-Nitrophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-nitrophenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical structure and properties of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine

Structural Dynamics, Regioselective Synthesis, and Pharmacological Utility

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-nitrophenyl)isoxazol-5-amine (CAS: 119162-48-0), a critical heterocyclic intermediate in medicinal chemistry. Unlike generic overviews, this document focuses on the regioselective challenges in its synthesis (differentiating 3-amino vs. 5-amino isomers), its tautomeric behavior in solution, and its utility as a pharmacophore precursor. The content is designed for application scientists requiring actionable protocols and mechanistic insight.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound features a 5-membered isoxazole ring substituted at the 3-position with a para-nitrophenyl group and at the 5-position with a primary amine. This specific substitution pattern creates a "push-pull" electronic system, where the electron-withdrawing nitro group (

2.1 Key Identifiers

| Property | Data |

| IUPAC Name | 3-(4-Nitrophenyl)-1,2-oxazol-5-amine |

| CAS Number | 119162-48-0 |

| Molecular Formula | |

| Molecular Weight | 205.17 g/mol |

| SMILES | C1=CC(=CC=C1C2=NOC(=C2)N)[O-] |

| Polar Surface Area | ~98 Ų (High polarity due to nitro/amine/heterocycle) |

2.2 Tautomeric Equilibrium

A critical often-overlooked feature of 5-aminoisoxazoles is their annular tautomerism . While the amino form (A) is dominant in the solid state, the imino form (B) becomes significant in polar aprotic solvents (like DMSO) used in biological assays. This equilibrium affects nucleophilicity during derivatization.[1]

-

Form A (Amino):

(Aromatic, stable solid) -

Form B (Imino):

(Polar, reactive species)

Synthetic Pathway: The Regioselectivity Challenge

Synthesizing 3-(4-nitrophenyl)isoxazol-5-amine requires precise control over the condensation of 3-(4-nitrophenyl)-3-oxopropanenitrile (4-nitrobenzoylacetonitrile) with hydroxylamine .

The Challenge: Hydroxylamine has two nucleophilic sites (N and O), and the

-

Kinetic Product (Low pH/Temp): Attack on the nitrile carbon

yields 3-amino -5-arylisoxazole. -

Thermodynamic Product (High pH/Temp): Attack on the ketone carbonyl

yields 5-amino -3-arylisoxazole (Target).

3.1 Reaction Mechanism & Workflow

To exclusively obtain the 5-amine target, the reaction must be driven thermodynamically using basic conditions (pH > 8) and heat. This promotes the initial attack of hydroxylamine on the ketone carbonyl, followed by cyclization onto the nitrile.[2]

Figure 1: Regioselective synthesis pathway favoring the 5-amino isomer via basic thermodynamic control.

3.2 Validated Experimental Protocol

Note: This protocol is based on standard methodologies for 3-aryl-5-aminoisoxazoles [1].

Reagents:

-

3-(4-Nitrophenyl)-3-oxopropanenitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium Hydroxide (2.5 eq)

-

Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

-

Preparation: Dissolve hydroxylamine hydrochloride in a minimum amount of water. Add this to a stirred solution of 3-(4-nitrophenyl)-3-oxopropanenitrile in ethanol.

-

Basification: Slowly add aqueous NaOH (20%) dropwise. Monitor pH; ensure it stabilizes above pH 9. Crucial: Low pH favors the wrong isomer.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting nitrile spot should disappear.

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (approx. 5x reaction volume).

-

Precipitation: Neutralize carefully with dilute HCl to pH 7. The product will precipitate as a yellow/orange solid.

-

Purification: Filter the solid. Recrystallize from Ethanol or DMF/Water to remove trace amide byproducts.

Physicochemical Profiling

Understanding the physical behavior of this compound is essential for assay development and formulation.

| Property | Characteristics | Implications for Research |

| Solubility (Water) | < 0.1 mg/mL (Poor) | Requires micronization or cosolvents for aqueous assays. |

| Solubility (Organic) | High in DMSO, DMF; Moderate in Acetone/Ethanol. | DMSO is the preferred vehicle for in vitro stock solutions (typically 10-20 mM). |

| Melting Point | > 200°C (Decomposition likely) | High lattice energy due to intermolecular H-bonding (Amine donor |

| Stability | Stable to air/moisture. Light sensitive. | Store in amber vials. Nitro group is susceptible to reduction by DTT or TCEP in biochemical buffers. |

Pharmacological Potential & Applications[4][6][9][10][11][12]

5.1 Drug Discovery Scaffold

The 3-aryl-5-aminoisoxazole motif is a privileged structure found in various bioactive agents, serving as a bioisostere for pyrazoles and isothiazoles.

-

Kinase Inhibition: The 5-amino group acts as a key hydrogen bond donor to the hinge region of kinase ATP-binding pockets.

-

Antimicrobial Activity: Isoxazoles with nitro-aryl substituents have demonstrated potency against Gram-positive bacteria (e.g., S. aureus) by interfering with bacterial cell wall synthesis [2].

5.2 Synthetic Utility (The "Nitro Handle")

The para-nitro group is rarely the final pharmacophore due to toxicity concerns (metabolic reduction). Instead, it serves as a "masked" aniline.

-

Reduction:

-

Derivatization: The resulting diamine (3-(4-aminophenyl)isoxazol-5-amine) allows for the creation of extended sulfonamide or amide libraries, common in COX-2 inhibitors (e.g., Valdecoxib analogs).

References

-

Regioselectivity in Isoxazole Synthesis: Johnson, L., et al. (2013). "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[2]

-

Biological Activity of Isoxazoles: Chikkula, K.V., et al. (2024). "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis.

-

Tautomerism in Heterocycles: Lim, F. P. L., et al. (2020). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances, 10, 43273-43282. (Provides mechanistic parallel for amino-azole tautomerism).

-

Compound Data: PubChem Compound Summary for CID 12826372 (3-(4-Nitrophenyl)-5-isoxazolamine).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(4-Nitro-phenyl)-isoxazol-5-ylamine is a highly versatile, bifunctional scaffold utilized extensively in the synthesis of advanced molecular probes and therapeutics[1]. Featuring a biologically resilient isoxazole core conjugated to a highly electron-withdrawing 4-nitrophenyl moiety, this compound provides a dual-axis for orthogonal synthetic functionalization, making it an invaluable asset for drug development professionals[2].

Physicochemical Profiling

Accurate physicochemical data is the foundation of robust experimental design. The following table summarizes the core quantitative metrics and structural identifiers required for analytical validation and stoichiometric calculations[2],[3].

| Property | Value |

| Chemical Name | 3-(4-Nitro-phenyl)-isoxazol-5-ylamine |

| Common Synonyms | 3-(4-nitrophenyl)-1,2-oxazol-5-amine; 5-Amino-3-(4-nitrophenyl)isoxazole |

| CAS Registry Number | 119162-48-0 |

| Molecular Formula | C9H7N3O3 |

| Molecular Weight | 205.17 g/mol |

| Monoisotopic Mass | 205.0487 Da |

| SMILES String | C1=CC(=CC=C1C2=NOC(=C2)N)[O-] |

Structural & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why this specific scaffold behaves the way it does in a reaction vessel, rather than just knowing what it is.

-

The Isoxazole Core as a Bioisostere: The 5-amino isoxazole ring is a well-documented bioisostere for amides and esters. It offers improved metabolic stability against hydrolytic enzymes while maintaining critical hydrogen-bonding interactions (via the nitrogen and oxygen heteroatoms) within target protein active sites.

-

Electronic Modulation via the Nitro Group: The strong electron-withdrawing nature of the 4-nitro group significantly pulls electron density away from the conjugated isoxazole ring. Causality: This inductive and resonance-driven electron withdrawal lowers the pKa of the 5-amino group, rendering it substantially less nucleophilic than typical aliphatic or simple aromatic amines[1]. Consequently, standard ambient-temperature coupling conditions often fail, necessitating the use of highly activated electrophiles or potent uronium-based coupling reagents (e.g., HATU) to overcome the activation energy barrier.

-

Orthogonal Reactivity: The nitro group serves as a "masked" amine. It can be selectively reduced to a primary aniline, enabling a secondary site for functionalization without cross-reacting with the 5-amino isoxazole moiety.

Experimental Protocols: Bifunctional Derivatization

To effectively utilize 3-(4-Nitro-phenyl)-isoxazol-5-ylamine, researchers must account for its reduced nucleophilicity. Below is a self-validating protocol for the electrophilic amidation of the 5-amino group.

Protocol: HATU-Mediated Amidation of the 5-Amino Group

Rationale: Due to the electron-deficient nature of the 5-amino group, highly reactive coupling conditions are required. HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electronically deactivated amines.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent (eq) of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert argon atmosphere.

-

Pre-Activation: In a separate dry vial, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Transfer the pre-activated acid solution dropwise to the amine solution. Elevate the reaction temperature to 50°C and stir for 12–18 hours. Note: Heat is mandatory here to drive the reaction forward due to the amine's low nucleophilicity.

-

Workup: Cool the reaction to room temperature and quench with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography using a gradient of Hexanes/EtOAc.

Self-Validating Analytical Checkpoints

A protocol is only as good as its validation. To confirm the success of this transformation, employ the following orthogonal techniques:

-

LC-MS: Monitor the disappearance of the starting material mass ([M+H]+ = 206.05 m/z)[2]. The emergence of the target product mass confirms covalent conversion.

-

1H NMR (DMSO-d6): The diagnostic C4-H isoxazole proton (typically a sharp singlet at ~6.3 ppm in the starting material) will shift significantly downfield (to ~6.8 - 7.2 ppm) due to the deshielding anisotropic effect of the newly formed amide carbonyl. This provides definitive structural confirmation of regioselective coupling.

Visualization: Synthetic Workflows

Bifunctional derivatization pathways of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine in drug discovery.

References

-

[2] PubChemLite (LCSB, University of Luxembourg). 119162-48-0 (C9H7N3O3) - Structural Information and Predicted Collision Cross Section. Available at:[Link]

Sources

Thermodynamic Stability of Nitro-Substituted Isoxazolamines: A Comprehensive Technical Guide

Executive Summary

Nitro-substituted isoxazolamines represent a uniquely versatile class of heterocyclic compounds. The electron-withdrawing nature of the nitro group, combined with the hydrogen-bonding capacity of the isoxazolamine core, makes these molecules highly valuable as both energetic materials and potent pharmacophores. However, the inherent ring strain and energetic potential of the N-O bond demand rigorous thermodynamic profiling. This whitepaper provides an in-depth analysis of the thermodynamic stability, decomposition kinetics, and solvation energetics of nitro-substituted isoxazolamines, establishing field-proven protocols for their safe and effective development.

Fundamental Thermochemistry: Enthalpy of Formation

Understanding the intrinsic stability of an isoxazole derivative requires isolating the molecule from intermolecular forces to evaluate pure intramolecular strain and resonance stabilization. This is achieved by determining the standard molar enthalpy of formation in the gas phase (

For model compounds like 3,5-dimethyl-4-nitroisoxazole, the gas-phase enthalpy is derived from a combination of solid-state combustion calorimetry and sublimation thermogravimetry[1].

Mechanistic Insight: The nitro group exerts a strong electron-withdrawing effect (-I, -M) on the isoxazole ring. While this depletes electron density from the ring, it also extends the conjugated

Thermodynamic cycle for determining the gas-phase enthalpy of formation.

Thermal Stability, Decomposition Kinetics, and Energetic Potential

The thermal stability of nitro-substituted isoxazolamines is a critical safety parameter. The presence of the weak N-O bond in the isoxazole ring acts as a primary trigger for thermal decomposition, which can be highly exothermic due to the adjacent nitro groups.

Baseline Stability and Runaway Risks

Standard isoxazolamines, such as 5-methyl-3-isoxazolamine, maintain thermal stability up to approximately 140 °C[2]. Above this critical threshold, the molecule undergoes ring cleavage, decomposing into ammonia and nitrous oxides (

Causality of Contamination: The decomposition temperature is not absolute; it is highly sensitive to catalytic impurities. Trace amounts of Iron (III) salts act as Lewis acids, coordinating to the nitrogen/oxygen atoms of the isoxazole ring. This coordination withdraws electron density from the already weak N-O bond, significantly lowering the activation energy (

Thermal decomposition pathway and runaway risk catalyzed by Iron(III).

High-Energy Derivatives

When heavily nitrated, such as in 3-methyl-4-nitro-5-(trinitromethyl) isoxazole (MNTI) and its derivative salts (e.g., MNDI-TAG), the compounds transition into the realm of energetic materials[3]. Despite the high energy density, the aromaticity of the isoxazole ring provides remarkable stability, with initial decomposition temperatures (

Solvation Thermodynamics & Host-Guest Complexation

In pharmaceutical applications, nitroisoxazoles often exhibit poor aqueous solubility and susceptibility to premature degradation. Modifying the thermodynamic landscape via host-guest complexation—specifically using

Thermodynamic Driving Forces: The formation of a 1:1 inclusion complex is driven by the displacement of high-enthalpy water molecules from the hydrophobic

Computational Thermodynamics: Binding Free Energy via MD

Predicting the thermodynamic stability of a nitroisoxazolamine bound to a biological target (e.g., the BRD4 protein) requires advanced Molecular Dynamics (MD). Standard MD often fails due to kinetic trapping in local minima.

To resolve this, Hamiltonian Replica Exchange Molecular Dynamics (HREM) is employed[5]. By scaling intramolecular interactions across multiple replicas, HREM allows the flexible isoxazolamine ligand to cross high-energy conformational barriers, accurately sampling secondary poses and accounting for induced-fit mechanisms[5]. The absolute binding free energy (

Alchemical thermodynamic cycle for absolute binding free energy calculations.

Quantitative Data Summary

The following table synthesizes the thermal stability parameters of key isoxazole derivatives discussed in this guide.

| Compound Class / Specific Molecule | Melting Point ( | Decomposition Onset ( | Primary Hazard / Note |

| 5-Methyl-3-isoxazolamine | N/A (Solid) | > 140 °C | Exothermic runaway catalyzed by Fe(III)[2] |

| 3,5-Dimethyl-4-nitroisoxazole | Sublimes | > 160 °C | Highly stable gas-phase enthalpy[1] |

| MNTI (Energetic Derivative) | N/A | 177.4 °C | Excellent thermal stability for explosives[3] |

| MNDI-TAG (Energetic Salt) | 93.2 °C | 164.1 °C | Suitable for melt-cast applications[3] |

| N/A | > 200 °C | High stability due to steric shielding[4] |

Self-Validating Experimental Protocols

Protocol A: Semi-Micro-Combustion Calorimetry[1]

Purpose: Determine the standard molar enthalpy of combustion (

-

Sample Preparation: Pelletize 15-25 mg of the highly pure nitroisoxazolamine compound. Causality: Small sample sizes prevent explosive overpressurization of the bomb while maintaining analytical precision.

-

Atmosphere Control: Purge the static bomb calorimeter with high-purity Oxygen (

) to 3.0 MPa. -

Ignition: Ignite using a cotton thread fuse of known combustion enthalpy.

-

Validation: Titrate the aqueous bomb washings post-combustion with 0.01 M NaOH to quantify nitric acid (

) formation. Causality: Nitro groups generate

Protocol B: Differential Scanning Calorimetry (DSC) & TGA[3]

Purpose: Map the thermal decomposition profile and runaway limits.

-

Atmosphere: Conduct the scan under a continuous Nitrogen (

) purge (50 mL/min) to prevent premature oxidative degradation. -

Heating Rate: Apply a strict heating rate of 5 °C/min from 25 °C to 300 °C. Causality: Faster heating rates induce thermal lag between the sensor and the sample, artificially pushing the apparent

higher and masking early-stage decomposition. -

Crucible Selection: Use gold-plated or aluminum oxide crucibles. Causality: Standard steel or impure aluminum crucibles may introduce trace metals (like Fe) that catalyze early ring cleavage[2].

Protocol C: Hamiltonian Replica Exchange MD (HREM)[5]

Purpose: Calculate binding free energy overcoming kinetic traps.

-

System Setup: Solvate the isoxazolamine-protein complex in a TIP3P water box with neutralizing ions.

-

Hot Zone Definition: Define a "hot zone" encompassing the ligand and residues within a 5 Å radius.

-

Replica Scaling: Deploy 12 to 16 replicas. Scale the intramolecular interactions (excluding bonds/angles) of the hot zone using a scaling factor

(effectively simulating a localized temperature of 3000 K). Causality: This localized scaling forces the ligand to explore secondary binding poses without denaturing the global protein structure. -

Acceptance Ratio: Balance the replica exchange acceptance ratio dynamically to maintain a continuous flux across alchemical states.

References

-

Gas-phase standard enthalpy of formation of 3,5-dimethyl-4-nitroisoxazole determined by semi-micro-combustion calorimetry and thermal analysis Source: Academia.edu / Journal of Thermal Analysis and Calorimetry URL:[Link]

-

Isoxamine Safety Data Sheet Source: Scribd URL:[Link]

-

Synthesis and Ionic Assembly of 3-Methyl-4-Nitro-5-(Trinitromethyl) Isoxazole: Preparation of Hydrogen-Rich Insensitive Energetic Materials Source: SSRN URL:[Link]

-

Spectroscopic and nonlinear optical investigations of nitroisoxazoles: host–guest interactions with β-cyclodextrin and DFT-supported stability analysis Source: ResearchGate URL:[Link]

-

Dealing with Induced Fit, Conformational Selection, and Secondary Poses in Molecular Dynamics Simulations for Reliable Free Energy Predictions Source: Journal of Chemical Theory and Computation (ACS) URL:[Link]

Sources

Solubility Profile and Solvent Interaction Dynamics of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound: 3-(4-Nitro-phenyl)-isoxazol-5-ylamine (CAS: 119162-48-0)

Executive Summary

In preclinical drug development and materials science, the isoxazole scaffold is recognized as a privileged structure due to its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. Specifically, 3-(4-Nitro-phenyl)-isoxazol-5-ylamine (also known as 5-amino-3-(4-nitrophenyl)isoxazole) presents a unique physicochemical challenge[2].

As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly conjugated, planar heterocycles. This whitepaper deconstructs the solubility profile of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine in various organic solvents. Rather than merely listing solubility values, this guide explains the causality behind solvent-solute interactions and provides a self-validating thermodynamic protocol for accurate quantification.

Structural Causality: The "Push-Pull" Solvation Dilemma

To predict and manipulate the solubility of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine, we must first analyze its molecular architecture. The compound's solubility is dictated by a "push-pull" electronic system and strong intermolecular forces:

-

The Crystal Lattice Energy: The molecule features a primary amine (-NH₂) at the 5-position (a strong hydrogen bond donor and acceptor) and a nitro group (-NO₂) at the para position of the phenyl ring (a potent hydrogen bond acceptor and electron-withdrawing group)[3]. This allows the molecules to form tightly packed, highly stable crystal lattices through extensive intermolecular hydrogen bonding and

stacking. -

Solvent Polarity vs. H-Bonding: Overcoming this lattice energy requires solvents that are not just polar, but possess strong Hydrogen Bond Acceptor (HBA) capabilities to solvate the -NH₂ group.

-

Ionization and Absorbance: The nitroaromatic system is highly sensitive to its electronic environment. Analogous to other nitrophenols, the conjugated system exhibits distinct absorbance characteristics (often with isosbestic points around 348 nm and maxima shifting toward 405 nm depending on the microenvironment), which is critical for downstream UV-Vis or HPLC quantification[4].

Because of these structural features, the compound exhibits negligible solubility in non-polar solvents and requires highly polar aprotic solvents to achieve concentrations suitable for in vitro assays or stock formulations[5].

Quantitative Solubility Profile

The following table synthesizes the solubility profile of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine across standard organic solvent classes. Data is derived from thermodynamic equilibrium models of the isoxazole parent structure and its phenyl-amino derivatives[6].

| Solvent Class | Specific Solvent | Dielectric Constant ( | Solvation Mechanism | Estimated Solubility (mg/mL) | Application Suitability |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong HBA; disrupts solute H-bond network. | > 40.0 | Primary stock solutions; in vitro assay dosing. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Strong dipole-dipole interactions. | > 30.0 | Chemical synthesis; polymer matrix incorporation. |

| Polar Protic | Methanol (MeOH) | 32.7 | Moderate HBD/HBA; limited by lattice energy. | 2.0 - 5.0 | Analytical dilutions; HPLC mobile phase. |

| Moderate Aprotic | Ethyl Acetate (EtOAc) | 6.0 | Weak HBA; insufficient to break | < 1.0 | Liquid-liquid extraction (poor solvent). |

| Non-Polar | Hexane / Toluene | < 2.5 | No H-bonding capacity; highly unfavorable. | Insoluble | Anti-solvent for recrystallization. |

Self-Validating Protocol: Thermodynamic Solubility Assay

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

-

Solid Dispensing: Weigh 5 mg of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine powder into a 1.5 mL amber glass vial. Causality: Amber glass prevents potential photo-degradation of the nitroaromatic system.

-

Solvent Addition: Add 100 µL of the target organic solvent (e.g., DMSO). Ensure the presence of visible undissolved solid. If all solid dissolves, add more compound until saturation is visually confirmed.

-

Incubation: Seal the vial and place it in a thermoshaker at 25°C ± 0.5°C, shaking at 800 rpm.

Phase 2: Self-Validating Sampling 4. Time-Course Sampling: Extract 20 µL aliquots at two distinct time points: 24 hours and 48 hours .

- Self-Validation Check: If the calculated concentration at 48h is within 5% of the 24h concentration, thermodynamic equilibrium is confirmed. If it is higher, continue incubation.

- Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet the undissolved solid.

- Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: Do NOT use Nylon filters. Highly conjugated aromatic amines can non-specifically bind to nylon, artificially lowering your measured solubility.

Phase 3: Quantification 7. Dilution & Analysis: Dilute the filtered supernatant in a compatible mobile phase (e.g., 50:50 MeOH:Water) to fall within the linear dynamic range of your standard curve. 8. HPLC-UV Detection: Quantify using HPLC-UV. Set the detection wavelength to 348 nm (the typical isosbestic/stable region for related nitroaromatics) to avoid solvent-induced absorbance shifts[4].

Workflow Visualization

Below is the logical workflow for the thermodynamic solubility assay, mapping the critical path from solid handling to data validation.

Caption: Thermodynamic solubility workflow ensuring equilibrium validation and accurate HPLC-UV quantification.

Troubleshooting & Optimization

-

Issue: Spontaneous Precipitation upon Dilution.

-

Cause: When transferring a DMSO stock solution of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine into an aqueous assay buffer, the sudden drop in solvent capacity causes the compound to crash out.

-

Solution: Utilize a "step-down" co-solvent strategy. Pre-dilute the DMSO stock in a transitional solvent (like Methanol or a surfactant like Tween-80) before final introduction into the aqueous phase. Keep final DMSO concentration < 5% to prevent assay interference[1].

-

-

Issue: Peak Tailing on HPLC.

-

Cause: The free -NH₂ group interacting with residual silanols on the HPLC column stationary phase.

-

Solution: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase to ionize the residual silanols and sharpen the analyte peak.

-

References

Sources

- 1. Isoxazole Hydrochloride|High-Purity Research Chemical [benchchem.com]

- 2. 3-(4-Nitro-phenyl)-isoxazol-5-ylamine | CAS 119162-48-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 5. 3-(4-Nitrophenyl)isoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-AMINO-3-PHENYLISOXAZOLE CAS#: 4369-55-5 [chemicalbook.com]

Biological Activity and Pharmacological Utility of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine: An In-Depth Technical Guide

Pharmacophore Deconstruction: The Structural Rationale

In modern medicinal chemistry, the isoxazole ring serves as a highly versatile, privileged scaffold. Specifically, 3-(4-Nitro-phenyl)-isoxazol-5-ylamine (3-NPIA) represents a structurally optimized building block that uniquely balances rigidity, electronic modulation, and hydrogen-bonding capacity.

The structural causality of 3-NPIA's utility can be deconstructed into three core components:

-

The Isoxazole Core: Acts as a stable bioisostere for amides and esters. Its inherent dipole moment enhances cell membrane permeability while resisting enzymatic hydrolysis.

-

The 4-Nitrophenyl Substituent: The strongly electron-withdrawing nitro group serves a dual purpose. Electronically, it modulates the pKa of the isoxazole system. Sterically and electrostatically, it drives deep insertion into hydrophobic target pockets (such as the DFG-out pocket of kinases), facilitating robust

stacking and dipole interactions. -

The 5-Amino Group: Functions as a critical hydrogen bond donor. In kinase inhibitors, this primary amine is frequently derivatized into ureas or amides to satisfy the hydrogen-bonding requirements of the kinase hinge region (e.g., Met109 in p38α).

Mechanistic Causality in Target Binding

p38 MAPK Inhibition and Inflammatory Pathways

3-NPIA derivatives have been extensively utilized in the synthesis of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors . The p38 MAPK pathway is a primary driver of pro-inflammatory cytokine production (TNF-

Caption: p38 MAPK signaling cascade and targeted inhibition by 3-NPIA derivatives.

Antiviral Efficacy Against Zika Virus (ZIKV)

Recent structure-activity relationship (SAR) studies have identified isoxazole-based small molecules as potent inhibitors of Zika virus replication . During lead optimization, replacing an oxazole or imidazole ring with a nitrophenyl-substituted isoxazole core restored antiviral activity while simultaneously abolishing cellular toxicity. The causality lies in the isoxazole's specific electron distribution, which optimizes target engagement within the viral replication complex without triggering non-specific off-target cytotoxicity.

Antioxidant and COX/LOX Inhibition

Derivatives of 3-NPIA, particularly styryl-isoxazoles, exhibit marked antioxidant and anti-inflammatory activities . The incorporation of sterically hindered phenolic groups onto the nitro-isoxazole scaffold creates a dual-action molecule: it scavenges free radicals while inhibiting Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways, notably achieving this with a near-zero ulcerogenic index.

Quantitative Data Synthesis

The following tables summarize the biological efficacy of 3-NPIA derivatives across different therapeutic modalities.

Table 1: Comparative SAR Data for Isoxazole Derivatives

| Compound Scaffold | Primary Target | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Primary Mechanism |

| 3-NPIA Parent | Baseline | > 50.0 | > 100.0 | Weak hinge binder |

| Isoxazole-Urea Deriv. | p38α MAPK | 0.045 | > 50.0 | ATP-competitive hinge binding |

| Compound 7l (ZIKV) | ZIKV MR766 | 1.35 | > 50.0 | Viral replication inhibition |

| Oxazole Analog | ZIKV MR766 | > 100.0 | Toxic | Poor cellular permeability |

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan Rat Paw Edema Assay)

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | Ulcerogenic Index |

| Control (Vehicle) | - | 0.0 | 0.0 |

| Diclofenac (Standard) | 10 | 68.5 | 1.8 |

| 3-NPIA Styryl Deriv. | 100 | 62.4 | 0.2 |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints and explaining the physicochemical causality behind each step.

Protocol A: Microwave-Assisted Synthesis of 3-NPIA Amide Derivatives

Causality Check: The 4-nitro group strongly withdraws electron density from the isoxazole ring, severely dampening the nucleophilicity of the 5-amino group. Standard room-temperature acylation will fail. Microwave irradiation provides the necessary activation energy, while pyridine acts as both the solvent and an acid scavenger.

-

Preparation: Dissolve 1.0 eq (approx. 7.60 mmol) of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine in 5 mL of anhydrous pyridine in a microwave-safe reaction vial equipped with a Teflon-coated stir bar.

-

Acylation: Slowly add 1.5 eq of the desired acid chloride monomer dissolved in 1 mL of pyridine.

-

Irradiation: Cap the vessel and heat at 150°C with continuous stirring for 1200 seconds using a dedicated microwave synthesizer.

-

Self-Validation Checkpoint (LC-MS): Uncap the cooled vial and remove a 10 µL aliquot. Run LC-MS (TFA + ion mode). The protocol is validated if the parent mass of 3-NPIA is depleted by >95% and the expected product mass

is dominant. -

Workup: Wash the mixture with 1N HCl to precipitate the product and remove residual pyridine, followed by filtration and concentration under reduced pressure.

Protocol B: High-Throughput TR-FRET p38α Kinase Assay

Causality Check: Nitrophenyl compounds frequently exhibit auto-fluorescence or act as colorimetric quenchers, leading to false positives in standard assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a long-lifetime Europium fluorophore. By introducing a 50–100 µs measurement delay, short-lived compound auto-fluorescence decays completely, ensuring the signal is strictly indicative of kinase activity.

-

Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Incubation: In a 384-well plate, combine 10 nM p38α kinase, 100 nM biotinylated ATF2 substrate, 10 µM ATP, and serial dilutions of the 3-NPIA derivative. Incubate for 60 minutes at 25°C.

-

Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC). Incubate for an additional 60 minutes.

-

Measurement: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) with a 100 µs delay.

-

Self-Validation Checkpoint (Z'-factor): Calculate the Z'-factor using positive controls (SB203580) and negative controls (DMSO vehicle). The assay is only validated for data extraction if

.

Caption: Self-validating high-throughput screening workflow for kinase inhibitors.

References

- Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors. European Patent Office (EP1997811B1).

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry (2024). Available at:[Link]

-

Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences (2010). Available at:[Link]

-

A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis (2024). Available at:[Link]

Strategic Utilization of 5-Amino-3-(4-nitrophenyl)isoxazole in Pharmaceutical Design

Scaffold Versatility, Synthetic Protocols, and Therapeutic Potential

Executive Summary

5-Amino-3-(4-nitrophenyl)isoxazole (CAS: 14649-06-0) represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its push-pull electronic architecture (an electron-withdrawing nitro group at the para-position of the phenyl ring coupled with an electron-donating amino group on the isoxazole core), this compound serves as a critical intermediate for high-value therapeutics.

This technical guide analyzes the compound's utility as a precursor for broad-spectrum antimicrobials , kinase inhibitors (oncology) , and COX-2 selective anti-inflammatory agents . It provides validated synthetic protocols and mechanistic insights for researchers leveraging this scaffold in drug discovery pipelines.

Chemical Architecture & Electronic Profile

The pharmacological versatility of 5-amino-3-(4-nitrophenyl)isoxazole stems from its unique electronic distribution.

-

The Isoxazole Core: Acts as a bioisostere for amide or ester linkages, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

-

The 5-Amino Group: A nucleophilic "handle" allowing for facile derivatization via acylation, alkylation, or diazotization. It is the primary site for extending the scaffold into complex peptidomimetics or fused heterocycles.

-

The 4-Nitrophenyl Moiety: Provides a strong electron-withdrawing effect, modulating the pKa of the isoxazole ring and enhancing lipophilicity (

), which facilitates membrane permeability.

Visualization: Electronic Push-Pull & Reactivity Map

The following diagram illustrates the electronic flow and reactive sites critical for derivatization.

Figure 1: Structural Activity Relationship (SAR) map highlighting the reactive centers of the scaffold.

Therapeutic Applications

3.1 Antimicrobial & Antifungal Agents

The 5-amino-isoxazole motif is a proven pharmacophore in overcoming multidrug resistance.

-

Mechanism: Derivatives often target bacterial DNA gyrase or fungal CYP51 enzymes. The 4-nitrophenyl group enhances binding affinity to hydrophobic pockets within these enzymes.

-

Schiff Base Derivatives: Condensation of the 5-amino group with aromatic aldehydes yields azomethines (-N=CH-). These derivatives have demonstrated significant bacteriostatic activity against S. aureus and E. coli by interfering with cell wall synthesis [1].

3.2 Oncology: Kinase Inhibition

The scaffold is frequently utilized to synthesize isoxazolo[5,4-b]pyridines .

-

Logic: The 5-amino group reacts with malononitrile or ethyl acetoacetate to fuse a pyridine ring onto the isoxazole.

-

Target: These fused systems mimic the ATP-binding motif of protein kinases (e.g., EGFR, VEGFR), acting as competitive inhibitors. The nitro group can be reduced to an amine later in the synthesis to solubilize the drug or create a secondary binding interaction [2].

3.3 Anti-Inflammatory (COX-2 Inhibition)

Structurally, the compound mimics the diaryl-heterocycle template seen in Valdecoxib and Celecoxib .

-

Application: Acylation of the 5-amino group creates sulfonamide-like geometries that selectively fit the COX-2 active site side pocket (Arg120 and Tyr355 interactions), reducing prostaglandin synthesis without inhibiting the gastro-protective COX-1 enzyme [3].

Experimental Protocols

4.1 Synthesis of 5-Amino-3-(4-nitrophenyl)isoxazole

Note: This protocol ensures high regioselectivity for the 5-amino isomer over the 3-amino isomer.

Materials:

-

3-(4-Nitrophenyl)-3-oxopropanenitrile (10 mmol)

-

Sodium Hydroxide (NaOH) (12 mmol)

-

Ethanol (95%) and Glacial Acetic Acid

Methodology:

-

Preparation: Dissolve 10 mmol of 3-(4-nitrophenyl)-3-oxopropanenitrile in 20 mL of ethanol in a round-bottom flask.

-

Basification: Add a solution of NaOH (12 mmol in 5 mL water) dropwise. Stir for 10 minutes.

-

Cyclization: Add Hydroxylamine hydrochloride (12 mmol) slowly to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Solvent system: Ethyl Acetate/Hexane 1:1).

-

Isolation: Pour the hot reaction mixture onto 100g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with cold water (3x 20mL), and recrystallize from ethanol.

-

Yield Expectation: 75–85%. Melting Point: 198–200°C.

4.2 Divergent Synthesis Workflow

The following diagram outlines how to transition from the core scaffold to three distinct therapeutic classes.

Figure 2: Divergent synthetic pathways transforming the core isoxazole into specialized bioactive agents.

Quantitative Data Summary: Biological Activity

The following table summarizes typical potency ranges for derivatives of this scaffold found in literature.

| Therapeutic Class | Derivative Type | Target Assay | Activity Range (IC50 / MIC) |

| Antimicrobial | Schiff Base (Imine) | S. aureus (Gram +) | MIC: 4 – 12 µg/mL [1] |

| Antifungal | Azo-Isoxazole | C. albicans | MIC: 8 – 16 µg/mL |

| Anticancer | Fused Pyridine | EGFR Kinase | IC50: 0.5 – 2.5 µM [2] |

| Anti-diabetic | 5-Arylisoxazole Hybrid | Alpha-Glucosidase | IC50: ~180 µM [4] |

References

-

BenchChem. (2025).[3] One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols. BenchChem Application Notes. Link

-

RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.[4][5] Link

-

National Institutes of Health (NIH). (2022). Isoxazoles: Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles. Journal of Medicinal Chemistry. Link

-

Saeedi, M., et al. (2021). Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. Letters in Drug Design & Discovery. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Safety Data Sheet (SDS) and toxicity risks for 3-(4-Nitro-phenyl)-isoxazol-5-ylamine

Comprehensive Safety & Risk Assessment: 3-(4-Nitro-phenyl)-isoxazol-5-ylamine

Executive Summary

This technical guide provides a rigorous risk assessment for 3-(4-Nitro-phenyl)-isoxazol-5-ylamine (CAS: 119162-48-0), a heterocyclic building block frequently employed in medicinal chemistry for antimicrobial and anti-inflammatory drug discovery.[1]

Unlike commoditized reagents, this compound lacks a fully populated toxicological dataset in public registries.[1] Therefore, this guide utilizes a Read-Across Toxicology Framework , synthesizing data from structural analogs (nitro-aromatics and amino-isoxazoles) to establish a "Precautionary Principle" safety protocol. The core risks identified are acute oral toxicity , potential mutagenicity (Ames positive liability), and methemoglobinemia induction.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the physical state and solubility vectors is the first line of defense against exposure.

| Property | Specification | Safety Implication |

| Chemical Name | 3-(4-Nitro-phenyl)-isoxazol-5-ylamine | Primary identifier. |

| CAS Number | 119162-48-0 | Use for inventory tracking.[1] (Alt: 887591-64-2) |

| Molecular Formula | C₉H₇N₃O₃ | MW: 205.17 g/mol .[1][] |

| Appearance | Pale yellow to orange powder | Dust inhalation risk is the primary exposure vector.[1] |

| Solubility | DMSO, DMF (High); Water (Low) | Critical: Use of DMSO facilitates rapid transdermal absorption of the toxin.[1] |

| Melting Point | >200°C (Predicted) | Thermally stable, but nitro groups pose decomposition risks at high heat.[1] |

Structural Hazard Analysis (DOT Visualization)

The following diagram deconstructs the molecule into its pharmacophores to predict toxicity based on Structure-Activity Relationships (SAR).

Figure 1: Structural Alert Decomposition.[1] The nitro group drives systemic toxicity risks, while the amine contributes to local irritation.[1]

Part 2: GHS Hazard Classification & Toxicology

As specific experimental LD50 data is proprietary or absent for this specific CAS, the classification below is derived from analogous nitro-isoxazole scaffolds (e.g., 3-(4-nitrophenyl)isoxazole).

GHS Classification (Predicted)

-

Signal Word: DANGER

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][3][4][5]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][5]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[1][3][4]

Detailed Toxicological Mechanisms

-

Methemoglobinemia (Systemic):

-

Mechanism:[1][6][7] Aromatic nitro compounds are metabolized in the liver (via nitroreductases) into nitroso and hydroxylamine intermediates. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), preventing oxygen transport.[1]

-

Symptoms:[1][5] Cyanosis (blue skin/lips), fatigue, dizziness, and chocolate-brown blood.[1]

-

Reference:Patterson et al. (2020) on the metabolism of nitro-aromatic drugs.[1]

-

-

Genotoxicity (Chronic):

-

Mechanism:[1][6][7] The nitro group is a structural alert for mutagenicity.[1] Many nitro-aromatics test positive in the Ames test (Strain TA98/TA100) due to DNA intercalation or adduct formation after metabolic activation.[1]

-

Protocol: Treat as a suspected mutagen until empirical data proves otherwise.[1]

-

Part 3: Safe Handling Protocols (The Self-Validating System)

This section outlines a "Self-Validating" workflow. The protocol is designed so that a failure at any step (e.g., spill, equipment failure) is contained by the previous step's engineering control.[1]

Engineering Controls

-

Primary: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.[1]

-

Secondary: Static-dissipative weighing boat (to prevent powder scattering).

-

Tertiary: Absorbent bench liner (plastic-backed) to visualize and contain spills.[1]

Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 mask minimum; Half-face respirator with organic vapor/particulate cartridges recommended if handling >500 mg.[1]

-

Dermal: Double-gloving is mandatory.[1]

Experimental Workflow: Solubilization & Usage

Figure 2: Safe Handling Workflow. Note the Critical Control Point at solubilization where transdermal risk peaks.

Step-by-Step Protocol:

-

Preparation: Place a plastic-backed absorbent mat in the fume hood.[1] Verify airflow.

-

Weighing: Use an anti-static gun on the weighing boat before adding the compound. Electrostatic discharge can scatter light powders.[1]

-

Solubilization: Add DMSO slowly. The reaction is not typically exothermic, but DMSO penetrates skin instantly, carrying the dissolved nitro-compound with it.[1] Never touch the outside of the vial with gloves that have touched the liquid.

-

Decontamination: Wipe the balance area with 10% sodium thiosulfate (if available) or detergent/water to degrade trace residues.[1]

Part 4: Emergency Response

| Scenario | Immediate Action | Medical/Follow-up |

| Skin Contact | Wash with soap and water for 15 min.[1][8] Do NOT use alcohol (enhances absorption).[1] | Monitor for signs of cyanosis (blue lips).[1] |

| Eye Contact | Flush with saline/water for 15 min.[1][8] Lift eyelids.[1] | Consult ophthalmologist. |

| Inhalation | Move to fresh air.[1][4][5][7][8][9] | Administer oxygen if breathing is difficult.[1][5][7] |

| Spill (<1g) | Cover with wet absorbent pads to prevent dust.[1] Wipe up.[1][7][8] | Treat waste as hazardous chemical waste.[1] |

References

-

Santa Cruz Biotechnology. (2024).[1] 3-(4-Nitro-phenyl)-isoxazol-5-ylamine Product Data Sheet. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 1123456 (Analog: 3-(4-Nitrophenyl)isoxazole). Retrieved from

-

European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Nitro-aromatic compounds classification. Retrieved from [1]

-

Patterson, S., et al. (2020).[1] Metabolism and Toxicity of Nitroaromatic Compounds. Chemical Research in Toxicology. (Contextual citation for mechanism).

Sources

Technical Analysis: Hydrogen Bonding Donors and Acceptors in 3-(4-Nitro-phenyl)-isoxazol-5-ylamine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine (also designated as 5-amino-3-(4-nitrophenyl)isoxazole).[] As a scaffold in medicinal chemistry, this molecule presents a distinct "push-pull" electronic system where the electron-rich amino group at position 5 interacts with the electron-deficient isoxazole ring and the strong electron-withdrawing nitro group at position 4 of the phenyl ring.[] Understanding its hydrogen bond donor (HBD) and acceptor (HBA) profile is critical for rational drug design, crystal engineering, and optimizing ligand-protein binding interactions.[2]

Chemical Architecture & Electronic Landscape

Structural Definition

The molecule consists of a central isoxazole heterocycle substituted at the 3-position with a para-nitrophenyl group and at the 5-position with a primary amine.[]

-

Molecular Formula:

[][3][4] -

Molecular Weight: 205.17 g/mol [][3]

-

Key Functional Groups:

-

Isoxazole Ring: Planar, aromatic, electron-deficient.[2]

-

5-Amino Group (

): Primary H-bond donor; resonance donor to the ring.[] -

4-Nitro Group (

): Strong H-bond acceptor; strong electron-withdrawing group (EWG).[]

-

Tautomeric Equilibrium

A critical consideration for 5-aminoisoxazoles is the amino-imino tautomerism.[] While the amino form is generally the dominant tautomer in both solution and solid state for 3-aryl-5-aminoisoxazoles, the imino form can become relevant in specific polar environments or binding pockets.[]

-

Amino Tautomer (

): Aromatic isoxazole ring; energetically favored.[2] -

Imino Tautomer (

): Disrupted aromaticity; typically higher energy but possesses different H-bonding vectors.[][2]

Electronic Effects (Push-Pull System)

The p-nitro group exerts a strong mesomeric withdrawing effect (

Hydrogen Bonding Mechanics (The Core)

The molecule exhibits a specific count and spatial arrangement of donors and acceptors, defined here as the H-Bonding Vector Profile .[2]

Donor Profile (HBD)[2]

-

Primary Donor: The exocyclic amine nitrogen (

).[2] -

Count: 2 Donors (two

protons). -

Character: The

bonds are polarized due to the electron-withdrawing nature of the isoxazole ring and the distal nitro group.[2] This makes them stronger donors compared to a standard aniline or alkyl amine.[][2]

Acceptor Profile (HBA)

-

Primary Acceptor: The isoxazole ring nitrogen (

).[2] It has an -

Secondary Acceptor: The nitro group oxygens (

).[2] These are weak-to-moderate acceptors, often involved in bifurcated H-bonds or crystal packing stabilization.[] -

Weak Acceptor: The isoxazole ring oxygen (

).[2] Generally a poor acceptor due to aromatic delocalization.[2]

Visualization of H-Bonding Vectors[1]

Figure 1: Map of Hydrogen Bond Donors and Acceptors.[][2] The amino group provides the sole donor capability, while the ring nitrogen and nitro group serve as the primary acceptors.[2]

Supramolecular Organization & Crystal Engineering[2]

In the solid state, 5-aminoisoxazoles typically self-assemble into predictable supramolecular synthons.[] Based on crystallographic data of homologous compounds (e.g., 5-amino-3-phenylisoxazole), the following motifs are expected:

The Dimer

The most robust synthon involves the formation of a centrosymmetric dimer.[2]

-

Mechanism: One amino proton (

) donates to the ring nitrogen ( -

Notation:

(Graph Set Notation). -

Stability: This motif is energetically favorable as it utilizes the strongest donor and the strongest acceptor in a planar, cyclic arrangement.[2]

The or Chain

The second amino proton (

Nitro Group Interactions

The 4-nitro group acts as a "supramolecular hook," accepting weak H-bonds (

Figure 2: Logical flow of supramolecular assembly.[2] The primary interaction is the dimerization via the amino-ring nitrogen interface, followed by chain extension via the nitro group.

Experimental Characterization Protocols

Synthesis Protocol

Objective: Synthesize 3-(4-nitrophenyl)-isoxazol-5-ylamine from 4-nitrobenzoylacetonitrile.

Principle: Cyclocondensation of a

| Step | Action | Causality/Notes |

| 1 | Dissolution | Dissolve 4-nitrobenzoylacetonitrile (10 mmol) in Ethanol (20 mL). |

| 2 | Reagent Addition | Add Hydroxylamine hydrochloride ( |

| 3 | Reflux | Heat to reflux ( |

| 4 | Work-up | Cool to room temperature.[] Pour into ice-water (100 mL). |

| 5 | Purification | Filter the precipitate.[2] Recrystallize from Ethanol/Water.[2] |

Single Crystal Growth Protocol

Objective: Obtain X-ray quality crystals to verify H-bonding networks.

-

Solvent Selection: Use a solvent system with moderate polarity (e.g., Ethyl Acetate or Ethanol).[2]

-

Method (Slow Evaporation):

-

Dissolve 20 mg of the purified compound in 2 mL of warm Ethyl Acetate.

-

Filter the solution through a 0.45

syringe filter into a clean vial (removes nucleation sites). -

Cover the vial with parafilm and poke 2-3 small holes.

-

Allow to stand undisturbed at room temperature for 3-7 days.

-

-

Validation: Harvest crystals and analyze via Single Crystal XRD. Look for unit cell parameters consistent with monoclinic packing (common for these planar systems).

Medicinal Chemistry Implications[2][5][6][7][8][9]

In a biological context (e.g., binding to a kinase hinge region or a bacterial enzyme), the H-bonding profile dictates affinity:

-

Hinge Binder: The Ring N (Acceptor) and 5-Amino (Donor) motif mimics the Adenine ring of ATP.[2] This makes 5-aminoisoxazoles excellent scaffolds for kinase inhibitors.[]

-

Selectivity: The 4-nitro group is bulky and polar.[] It will require a solvent-exposed region or a specific pocket with H-bond donors (e.g., backbone amides or Ser/Thr side chains) to accommodate the nitro oxygens.[][2]

References

-

Synthesis of 5-aminoisoxazoles

-

Crystal Structure & H-Bonding Patterns

-

Tautomerism in Isoxazoles

-

Title: Tautomerism of 5-aminoisoxazoles.[]

-

Source: PubChem Compound Summary.[][2]

-

URL:[]

-

-

Hydrogen Bonding Donors/Acceptors Data

Crystal Structure Analysis of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine

This guide outlines a comprehensive technical framework for the crystal structure analysis of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine (also known as 5-amino-3-(4-nitrophenyl)isoxazole).

Given that the specific unit cell parameters for this nitro-derivative are often proprietary or found within broader structure-activity relationship (SAR) datasets, this guide functions as a definitive protocol for structural elucidation . It synthesizes confirmed data from homologous series (e.g., the 4-methoxy and 4-pyridyl analogs) to construct a high-confidence predictive model, followed by the exact experimental workflow required to validate it.

Technical Guide for Structural Elucidation & Solid-State Characterization

Part 1: Strategic Overview & Molecular Significance

The compound 3-(4-Nitro-phenyl)-isoxazol-5-ylamine represents a critical "push-pull" system in solid-state organic chemistry. The molecule features a strong electron-withdrawing nitro group (

Core Structural Objectives

-

Conformational Analysis: Determine the torsion angle between the phenyl and isoxazole rings. While often planar due to conjugation, steric repulsion can induce a twist (typically 5–20°).

-

Supramolecular Synthons: Identify the competition between the standard isoxazole N-H···N(ring) homosynthon and the potential N-H···O(nitro) heterosynthon.

-

Packing Efficiency: Evaluate how the nitro group's dipole moment influences density and solubility compared to the known methoxy-analog.

Part 2: Experimental Workflow (Synthesis to Structure)

The following workflow is designed to produce single crystals suitable for high-resolution X-ray diffraction (SCXRD).

Synthesis Protocol

To ensure phase purity prior to crystallization, synthesize the compound via the reaction of 3-(4-nitrophenyl)-3-oxopropanenitrile with hydroxylamine hydrochloride.

-

Reagents: 3-(4-nitrophenyl)-3-oxopropanenitrile (1 eq),

(1.2 eq), -

Solvent System: Ethanol/Water (reflux).

-

Purification: Recrystallize crude product from hot ethanol to remove regioisomers (e.g., 3-amino-5-aryl variants).

Crystallization Strategy

Obtaining X-ray quality crystals requires controlling the nucleation rate to favor single-crystal growth over polycrystalline aggregation.

| Method | Solvent System | Conditions | Target Outcome |

| Slow Evaporation | Ethanol / Ethyl Acetate (1:1) | Room Temp, covered with pinhole parafilm | Prismatic blocks (preferred for SCXRD) |

| Vapor Diffusion | DMSO (inner) / Water (outer) | Closed chamber, 4°C | Needles (if solubility is low) |

| Cooling | Acetonitrile | Saturation at 60°C | Platelets |

Data Collection & Refinement Protocol

-

Instrument: Bruker APEX-II or equivalent CCD diffractometer.

-

Radiation: Mo-K

( -

Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal nitro group.

-

Refinement: SHELXL (using Least Squares minimization). Non-hydrogen atoms refined anisotropically; Amino H-atoms located via Difference Fourier map.

Part 3: Predicted Structural Model (Comparative Analysis)

Based on the crystallographic data of the closely related 5-amino-3-(4-methoxyphenyl)isoxazole and 5-amino-3-(4-pyridyl)isoxazole , the following structural parameters are the high-confidence baseline for the nitro-derivative.

Unit Cell & Space Group

The molecule is expected to crystallize in a monoclinic system, likely space group

-

Predicted Crystal System: Monoclinic

-

Predicted Space Group:

(No. 14) -

Z (Molecules/Unit Cell): 4

Molecular Geometry

-

Bond Lengths: The

bond is expected to be short (~1.34 Å), indicating significant double-bond character due to resonance donation into the isoxazole ring. -

Planarity: The dihedral angle between the phenyl and isoxazole rings will likely be <10° , stabilized by intramolecular

contacts.

Hydrogen Bonding Network

Unlike the methoxy analog, the nitro derivative introduces a strong H-bond acceptor.

-

Primary Motif:

(Intermolecular). This forms -

Secondary Motif:

. This interaction is unique to this derivative and is expected to link the dimers into 2D sheets, increasing the melting point relative to the methoxy analog.

Part 4: Visualization of Structural Analysis Workflow

The following diagram illustrates the logical flow from synthesis to crystallographic refinement, highlighting the critical decision points.

Caption: Operational workflow for the isolation and structural determination of the target isoxazole derivative.

Part 5: Hirshfeld Surface Analysis (Post-Processing)

Once the CIF (Crystallographic Information File) is generated, perform Hirshfeld Surface Analysis (using CrystalExplorer) to quantify intermolecular interactions.

-

Surface: Look for deep red spots corresponding to the

-

Fingerprint Plot:

-

Spikes at bottom left: Represent

interactions (nitro group acceptors). -

Central region: Represents

(

-

Data Summary Table (Template for Results)

| Parameter | Expected Range (Based on Analogs) | Significance |

| Crystal System | Monoclinic | Standard for planar organics |

| Space Group | Centrosymmetric packing | |

| a (Å) | 10.0 – 14.0 | Axis often perpendicular to stacking |

| b (Å) | 5.0 – 9.0 | Short axis (stacking direction) |

| c (Å) | 12.0 – 16.0 | Long molecular axis |

| 95° – 110° | Typical monoclinic shear | |

| Density ( | 1.45 – 1.55 g/cm³ | Higher than methoxy analog due to |

References

- Synthesis of Isoxazole Analogs: Reaction of 3-oxo-propanenitriles with hydroxylamine. Source: Journal of Heterocyclic Chemistry, Vol 45, Issue 3.

-

Comparative Crystal Structure (Pyridyl Analog)

- 5-Amino-3-(4-pyridyl)isoxazole.

-

Source:

- Comparative Crystal Structure (Methoxy Analog): 5-Amino-3-(4-methoxyphenyl)isoxazole. Source: Acta Crystallographica Section E (Structure Reports Online).

-

Crystallographic Software

- SHELX - A short history of SHELX.

-

Source:

Application Note: Regioselective Synthesis of 3-(4-Nitrophenyl)isoxazol-5-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Class: 3-Aryl-5-aminoisoxazoles

Introduction and Strategic Rationale

The 3-aryl-5-aminoisoxazole moiety is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, tubulin polymerization inhibitors, and TGR5 receptor agonists[1]. Traditional syntheses of aminoisoxazoles often suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 3-amino and 5-amino isomers.

This protocol details a highly reliable, two-step procedure for the synthesis of 3-(4-nitrophenyl)isoxazol-5-amine . The methodology leverages a regioselective cyclization strategy where reaction temperature and pH are strictly controlled to direct the nucleophilic attack of hydroxylamine, ensuring the exclusive formation of the 5-amino isomer[2].

Mechanistic Insights: Controlling Regioselectivity

The synthesis proceeds via the formation of a

According to seminal optimization studies by Mainolfi et al., the regiochemical outcome is entirely dependent on the pH and thermal conditions of the reaction medium[2][3]:

-

Kinetic vs. Thermodynamic Control: At strictly basic pH (> 8) and elevated temperatures (reflux/100 °C), the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, forming an oxime intermediate that cyclizes onto the nitrile to yield the 5-aminoisoxazole [2].

-

Alternative Pathway: Conversely, at neutral to slightly basic pH (7 < pH < 8) and lower temperatures (≤ 45 °C), the initial attack occurs at the nitrile carbon, yielding the 3-aminoisoxazole isomer[2].

Table 1: Impact of Reaction Conditions on Isoxazole Regioselectivity

| Reaction Parameter | Target Isomer | Nucleophilic Attack Site | Yield Profile |

| pH > 8, 80–100 °C | 5-Aminoisoxazole (Desired) | Ketone Carbonyl | Excellent (75–90%) |

| pH 7.1–7.9, ≤ 45 °C | 3-Aminoisoxazole (Byproduct) | Nitrile Carbon | Good (60–85%) |

| pH < 7, Variable Temp | Mixed Isomers / Degradation | Uncontrolled | Poor (< 30%) |

Data synthesized from established regioselective methodologies for amino-alkyl/aryl isoxazoles[2][3].

Experimental Workflows and Protocols

Protocol A: Synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile

Objective: Generation of the

Reagents & Materials:

-

Methyl 4-nitrobenzoate (1.0 equiv)

-

Acetonitrile (Anhydrous, 1.2 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv)

-

Tetrahydrofuran (THF, Anhydrous, 10 volumes)

Step-by-Step Procedure:

-

System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel under a continuous argon or nitrogen atmosphere. Causality: Moisture strictly quenches the highly basic cyanomethyl anion, drastically reducing yield.

-

Base Suspension: Suspend NaH (1.3 equiv) in anhydrous THF (5 vol) and cool the mixture to 0 °C using an ice bath.

-

Anion Generation: Add anhydrous acetonitrile (1.2 equiv) dropwise over 10 minutes. Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation and formation of the active nucleophile.

-

Electrophile Addition: Dissolve methyl 4-nitrobenzoate (1.0 equiv) in anhydrous THF (5 vol). Add this solution dropwise to the reaction mixture over 20 minutes to prevent localized exotherms.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the disappearance of the ester via TLC (Hexanes:EtOAc 3:1) or LCMS.

-

Quench and Isolation: Carefully quench the reaction at 0 °C with saturated aqueous

. Extract the aqueous layer with Ethyl Acetate ( -

Purification: Triturate the crude solid with cold diethyl ether or recrystallize from ethanol to afford pure 3-(4-nitrophenyl)-3-oxopropanenitrile.

Protocol B: Regioselective Cyclization to 3-(4-Nitrophenyl)isoxazol-5-amine

Objective: Base-mediated, high-temperature cyclization to exclusively yield the 5-amino isomer.

Reagents & Materials:

-

3-(4-Nitrophenyl)-3-oxopropanenitrile (1.0 equiv)

-

Hydroxylamine hydrochloride (

, 3.0 equiv) -

Sodium Hydroxide (NaOH, 50% w/w aqueous solution, 3.5 equiv)

-

Ethanol (Absolute, 10 volumes)

Step-by-Step Procedure:

-

Substrate Solubilization: Dissolve the

-ketonitrile (1.0 equiv) in absolute ethanol (10 vol) in a round-bottom flask equipped with a reflux condenser. -

Reagent Addition: Add hydroxylamine hydrochloride (3.0 equiv) to the stirring solution at room temperature.

-

pH Adjustment (Critical Step): Slowly add the 50% aqueous NaOH solution (3.5 equiv). Causality: The excess base neutralizes the HCl salt of the hydroxylamine and ensures the bulk solution pH remains strictly > 10. This alkaline environment is mandatory to direct the initial attack to the ketone carbonyl[2].

-

Thermal Cyclization: Heat the reaction mixture to a vigorous reflux (approx. 80 °C internal temperature) for 3 to 5 hours.

-

Reaction Monitoring: Verify completion via LCMS. The mass spectrum should indicate the loss of water (

for the target product). -

Workup and Precipitation: Cool the mixture to room temperature. Remove the bulk of the ethanol under reduced pressure. Dilute the resulting slurry with ice-cold distilled water.

-

Product Isolation: The target 3-(4-nitrophenyl)isoxazol-5-amine will precipitate as a solid. Collect the product via vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under high vacuum at 45 °C overnight.

Pathway Visualization

Regioselective divergence in isoxazole synthesis controlled by pH and temperature.

References

Sources

Reaction conditions for cyclization of 3-(4-Nitro-phenyl)-3-oxopropanenitrile

Accessing Pyrazole, Pyrimidine, and Isoxazole Scaffolds

Introduction & Strategic Significance

3-(4-Nitro-phenyl)-3-oxopropanenitrile (CAS: 613-57-0 / 3383-43-5), often referred to as p-nitrobenzoylacetonitrile, is a "privileged structure" in medicinal chemistry. It serves as a critical linchpin for synthesizing 5-membered and 6-membered nitrogen heterocycles found in kinase inhibitors (e.g., p38 MAP kinase), anti-inflammatory agents, and agrochemicals.

Chemical Logic

The molecule possesses three distinct reactive centers that drive its utility:

-

The Ketone (

): Highly electrophilic due to the electron-withdrawing p-nitrophenyl group. -

The Methylene (

): Significant acidity ( -

The Nitrile (

): Serves as a trap for internal nucleophiles, enabling "cyclization-by-addition" rather than just condensation.

This guide details the three most valuable cyclization pathways: Hydrazine condensation (Pyrazoles) , Urea condensation (Pyrimidines) , and Hydroxylamine condensation (Isoxazoles) .

Decision Matrix: Selecting the Right Pathway

| Target Scaffold | Reagent | Reaction Type | Key Application |

| 5-Amino-Pyrazole | Hydrazine Hydrate | Binucleophilic Cyclization | Kinase Inhibitors, Anti-inflammatories |

| Pyrimidine | Urea / Thiourea | Base-Catalyzed Condensation | Antivirals, DNA intercalators |

| Isoxazole | Hydroxylamine HCl | Oximination-Cyclization | Antibacterials, GABA antagonists |

Visual Workflow & Mechanism

The following diagram illustrates the divergent synthetic pathways and the specific mechanism for the most common application: Pyrazole synthesis.

Figure 1: Divergent synthesis pathways from p-nitrobenzoylacetonitrile. The pyrazole pathway (top) is the most thermodynamically favored in neutral/acidic media.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-(4-nitrophenyl)pyrazole

Rationale: This is the "gold standard" reaction. The electron-withdrawing nitro group makes the ketone highly reactive toward hydrazine. The reaction is regioselective: the terminal nitrogen of hydrazine attacks the ketone, and the second nitrogen attacks the nitrile.

Reagents:

-

3-(4-Nitro-phenyl)-3-oxopropanenitrile (10 mmol, ~1.90 g)

-

Hydrazine hydrate (80% or 99%, 30 mmol, ~1.5 mL) [Excess is required]

-

Ethanol (Absolute, 30 mL)

-

Glacial Acetic Acid (Optional, catalytic amount if reaction is sluggish)

Procedure:

-

Dissolution: In a 100 mL Round Bottom Flask (RBF), dissolve 1.90 g of the starting material in 30 mL of ethanol. The solution may be yellow/orange.

-

Addition: Add hydrazine hydrate (1.5 mL) dropwise over 5 minutes. Caution: Exothermic reaction.

-

Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours.

-

Monitoring: Check via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (

) should disappear, and a lower, more polar spot (amine) should appear.

-

-

Workup: Allow the reaction to cool to room temperature. Often, the product precipitates directly upon cooling.

-

Crystallization: If no precipitate forms, reduce solvent volume by 50% under vacuum and cool in an ice bath.

-

Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).

-

Drying: Dry in a vacuum oven at 50°C.

Expected Yield: 85–95% Characterization:

-

Melting Point: >200°C (High melting due to H-bonding).

-

IR: Disappearance of nitrile peak (~2200

); Appearance of

Protocol B: Synthesis of Pyrimidine Derivatives

Rationale: Unlike hydrazine, urea is a poor nucleophile. This reaction requires strong base catalysis (Sodium Ethoxide) to deprotonate the urea and the active methylene, facilitating the condensation.

Reagents:

-

3-(4-Nitro-phenyl)-3-oxopropanenitrile (10 mmol)

-

Urea (15 mmol) (or Thiourea for sulfur analog)

-

Sodium Ethoxide (NaOEt) (20 mmol) in Ethanol (Freshly prepared or 21 wt% solution)

Procedure:

-

Base Preparation: Dissolve Sodium metal (0.46 g) in dry Ethanol (30 mL) to generate NaOEt in situ (or use commercial solution).

-

Mixing: Add Urea (0.90 g) and the starting nitrile (1.90 g) to the basic solution.

-

Reflux: Heat to reflux for 6–12 hours. The reaction is slower than the pyrazole synthesis.

-

Quenching: Cool the mixture and pour onto crushed ice (approx. 100 g).

-

Acidification: The pyrimidine usually exists as a salt in the basic mixture. Acidify carefully with Glacial Acetic Acid to pH ~5-6 to precipitate the free base.

-

Purification: Filter the solid. Recrystallization from DMF/Ethanol mixtures is often required due to low solubility.

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pyrazole) | Incomplete cyclization (Hydrazone intermediate stuck) | Increase reflux time; add 2-3 drops of Acetic Acid to catalyze the nitrile attack. |

| Oiling Out | Product trapped in solvent impurities | Use a seed crystal if available; switch solvent to Methanol for workup; triturate with Diethyl Ether. |

| Multiple Spots on TLC | Regioisomers (if using substituted hydrazines) | If using Methylhydrazine, you will get isomers. For unsubstituted hydrazine, side products are rare unless temperature is too high (degradation). |

| Nitro Reduction | Unintentional reduction | Do not add metals (Zn, Fe) or use catalytic hydrogenation conditions. Hydrazine can reduce nitro groups with Pd/C, but without catalyst, it is safe. |

References

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. (Detailed procedure for hydrazine cyclization of beta-ketonitriles). National Institutes of Health (PMC). [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates. (Review of reaction mechanisms including urea/thiourea). Royal Society of Chemistry (RSC). [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (Comprehensive review of the specific cyclization mechanism). Beilstein Journal of Organic Chemistry. [Link]

Application Notes and Protocols: Strategic Functionalization of the Amine Group in 3-(4-Nitro-phenyl)-isoxazol-5-ylamine

Introduction: The Strategic Value of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine in Medicinal Chemistry

The 3-(4-Nitro-phenyl)-isoxazol-5-ylamine scaffold is a cornerstone for the development of novel therapeutic agents. The isoxazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The exocyclic amine at the 5-position serves as a critical handle for diversification, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity.[4] The presence of the 4-nitrophenyl moiety further influences the electronic nature of the molecule and provides an additional site for potential modification, such as reduction to an aniline.